molecular formula C26H18FN3OS B11455989 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethanone

2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethanone

Cat. No.: B11455989
M. Wt: 439.5 g/mol
InChI Key: BXPJJZMIAAMPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[7-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethan-1-one is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with fluorophenyl and phenyl groups, as well as a sulfanyl-phenylethanone moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{[7-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the fluorophenyl and phenyl substituents. The final step involves the attachment of the sulfanyl-phenylethanone moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts such as palladium or copper complexes. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including temperature control, solvent selection, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

2-{[7-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of ketone or sulfanyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce various substituents onto the pyrrolo[2,3-d]pyrimidine core.

Scientific Research Applications

2-{[7-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[7-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, leading to the inhibition or modulation of their activity. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards certain targets, contributing to its biological activity.

Comparison with Similar Compounds

2-{[7-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethan-1-one can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:

The uniqueness of 2-{[7-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethan-1-one lies in its specific substitution pattern and the presence of the sulfanyl-phenylethanone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H18FN3OS

Molecular Weight

439.5 g/mol

IUPAC Name

2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone

InChI

InChI=1S/C26H18FN3OS/c27-20-11-13-21(14-12-20)30-15-22(18-7-3-1-4-8-18)24-25(30)28-17-29-26(24)32-16-23(31)19-9-5-2-6-10-19/h1-15,17H,16H2

InChI Key

BXPJJZMIAAMPMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)SCC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.